
3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is a heterocyclic compound characterized by the presence of a pyrrolidine ring substituted with a methanesulfonyl group at the 3-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine typically involves the use of 1,3-dipolar cycloaddition reactions. One common method is the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine. This reaction is carried out in dichloromethane at room temperature, resulting in the formation of 1-benzylpyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrolidine ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrrolidine: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
3-Methanesulfonylpyrrolidine:
4-Methanesulfonyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrole: A structurally related compound with different electronic and steric properties.
Uniqueness
3-Methanesulfonyl-4-(trifluoromethyl)pyrrolidine is unique due to the combination of the methanesulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10F3NO2S |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h4-5,10H,2-3H2,1H3 |
InChI Key |
AYYBWLVVSJHYRW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CNCC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


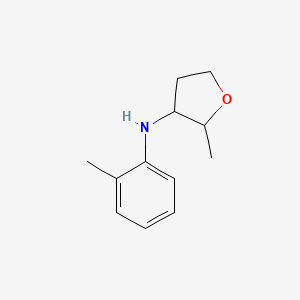
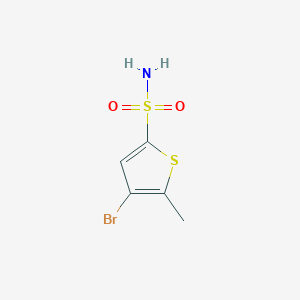
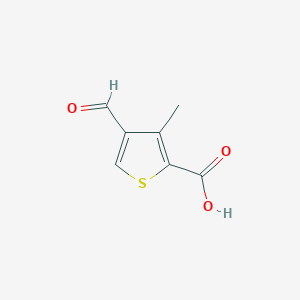
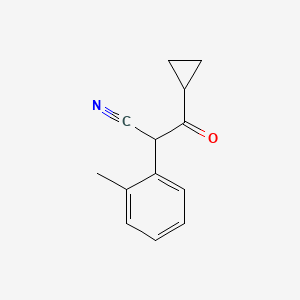
![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)
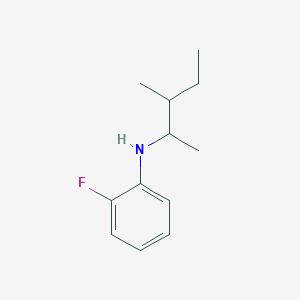
![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)


![[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13259090.png)
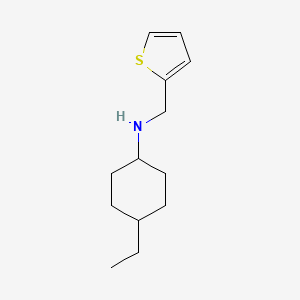

![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)

